molecular formula C25H43NO6 B13837754 Simvastatin-d6 Hydroxy Acid Ammonium Salt

Simvastatin-d6 Hydroxy Acid Ammonium Salt

Cat. No.: B13837754
M. Wt: 459.6 g/mol
InChI Key: FFPDWNBTEIXJJF-VYFPQAIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Simvastatin-d6 Hydroxy Acid Ammonium Salt is a deuterated metabolite of Simvastatin, a widely used cholesterol-lowering drug. This compound is a stable isotope-labeled version, which makes it valuable for various research applications, particularly in the field of pharmacokinetics and drug metabolism studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Simvastatin-d6 Hydroxy Acid Ammonium Salt involves the deuteration of Simvastatin. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical research .

Chemical Reactions Analysis

Types of Reactions

Simvastatin-d6 Hydroxy Acid Ammonium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which are useful for further research and analysis .

Mechanism of Action

Simvastatin-d6 Hydroxy Acid Ammonium Salt exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound effectively reduces cholesterol levels in the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterated nature, which makes it particularly useful in research applications involving mass spectrometry and other analytical techniques. The presence of deuterium atoms allows for more precise tracking and quantification of the compound in biological systems .

Properties

Molecular Formula

C25H43NO6

Molecular Weight

459.6 g/mol

IUPAC Name

azanium;(3S,5S)-7-[(1S,2S,6R,8S,8aR)-8-[2,2-bis(trideuteriomethyl)butanoyloxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C25H40O6.H3N/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;/h7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29);1H3/t15-,16-,18-,19-,20-,21-,23-;/m0./s1/i4D3,5D3;

InChI Key

FFPDWNBTEIXJJF-VYFPQAIGSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CC)(C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H](C[C@@H](CC(=O)[O-])O)O)C)C([2H])([2H])[2H].[NH4+]

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[NH4+]

Origin of Product

United States

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